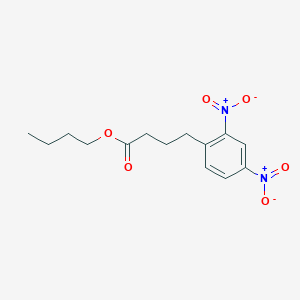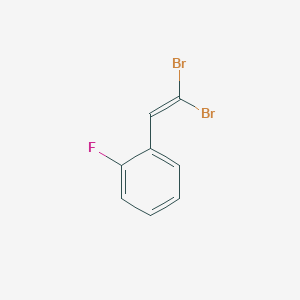
1-(2,2-Dibromovinyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dibromovinyl)-2-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,2-Dibromovinyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of vinylbenzene derivatives followed by fluorination. One common method involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as a fluorine source, which provides the desired compound with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dibromovinyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: Transition-metal-catalyzed coupling reactions, such as palladium-catalyzed tandem reactions, are commonly used to form complex structures.
Common Reagents and Conditions
Fluorination: Wet tetra-n-butylammonium fluoride (TBAF·3H₂O) is commonly used for the fluorination of vinylbenzene derivatives.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in tandem reactions to synthesize complex molecules.
Major Products Formed
Fluorinated Derivatives: Fluorination reactions yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds.
Indene Derivatives: Palladium-catalyzed reactions produce 1-methyleneindenes.
Applications De Recherche Scientifique
1-(2,2-Dibromovinyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as gas separation membranes.
Biological Studies: It is used in the synthesis of biologically active compounds for medicinal research.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dibromovinyl)-2-fluorobenzene involves its interaction with specific molecular targets, leading to the formation of various products through substitution and coupling reactions. The presence of the dibromovinyl group facilitates these reactions by providing reactive sites for nucleophilic attack and metal-catalyzed transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dibromovinyl)benzene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Another dibromovinyl derivative with distinct properties due to the presence of an imidazole ring.
Uniqueness
1-(2,2-Dibromovinyl)-2-fluorobenzene is unique due to the presence of both dibromovinyl and fluorobenzene groups, which confer specific reactivity and potential for diverse applications in organic synthesis and material science.
Propriétés
IUPAC Name |
1-(2,2-dibromoethenyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSZHAKTJXEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)
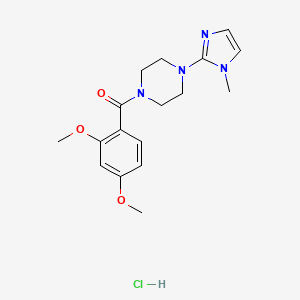
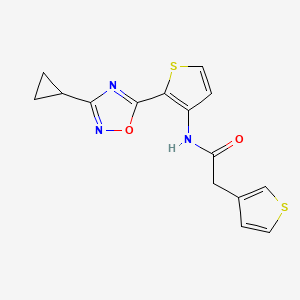
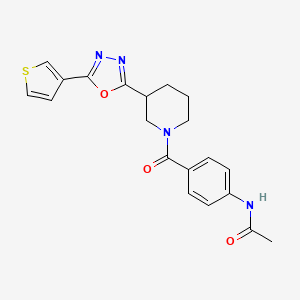
![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)
![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)
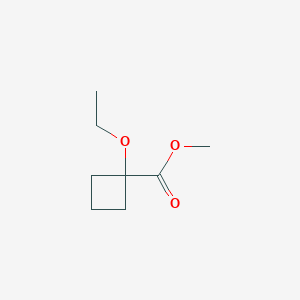
![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)
